molecular formula C19H23N3O3 B5606605 8-methoxy-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-3-chromanecarboxamide

8-methoxy-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-3-chromanecarboxamide

Cat. No. B5606605
M. Wt: 341.4 g/mol
InChI Key: RLMJLOICNJTUPL-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that often exhibit significant biological activity and are of interest in the development of pharmaceutical agents. Molecules with complex structures like chromanecarboxamides and substituted pyridines have been explored for their potential in various therapeutic areas due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of complex organic molecules typically involves multi-step synthetic routes that incorporate various chemical reactions to build up the desired molecular framework. For molecules similar to the one mentioned, common synthetic strategies might include nucleophilic substitution reactions, condensation reactions, and the use of protecting groups to control the reactivity of functional groups during synthesis (Mohamed, 2021).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are essential tools for determining the molecular structure of organic compounds. These techniques provide detailed information about the arrangement of atoms within a molecule and can reveal the presence of different polymorphs or isomers (Yanagi et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. For chromanecarboxamide derivatives, reactions might include esterification, amidation, and reactions with nucleophiles or electrophiles, depending on the substituents present on the molecule.

Physical Properties Analysis

The physical properties of organic compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. Polymorphism can also affect these properties, as different crystalline forms of the same compound may exhibit different physical characteristics (Yanagi et al., 2000).

properties

IUPAC Name

8-methoxy-N-[2-[(4-methylpyridin-2-yl)amino]ethyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-6-7-20-17(10-13)21-8-9-22-19(23)15-11-14-4-3-5-16(24-2)18(14)25-12-15/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMJLOICNJTUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCCNC(=O)C2CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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